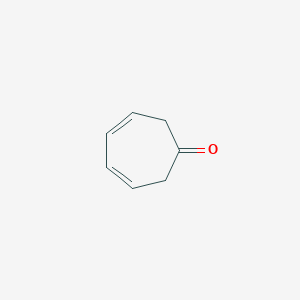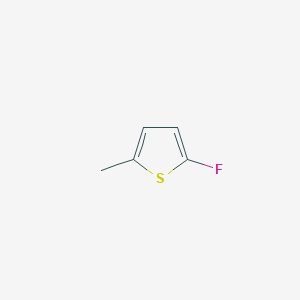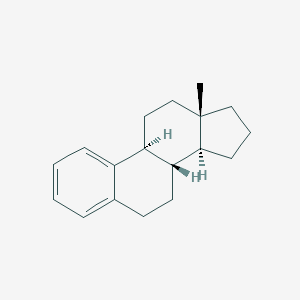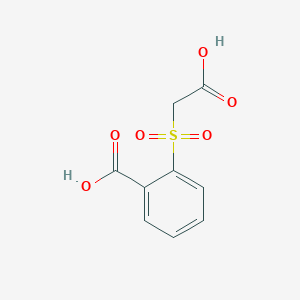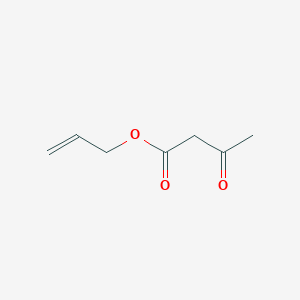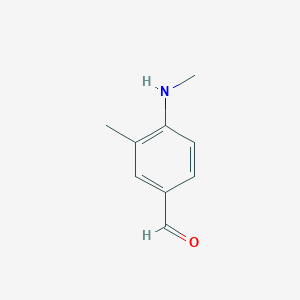
3-Methyl-4-(methylamino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(methylamino)benzaldehyde, commonly known as MMB, is a chemical compound used in scientific research for various purposes. MMB is a yellow crystalline solid with a molecular weight of 165.21 g/mol and a melting point of 76-79°C.
Mecanismo De Acción
MMB functions as a fluorescent probe by reacting with aldehydes and ROS to form a fluorescent product. The mechanism of action involves the formation of a Schiff base between MMB and the aldehyde or ROS. The resulting product emits a fluorescent signal that can be detected using fluorescence spectroscopy.
Efectos Bioquímicos Y Fisiológicos
MMB has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used to detect the presence of aldehydes and ROS in various biological samples without affecting the integrity of the samples. MMB has also been used to study the effects of aldehydes and ROS on cellular functions such as DNA damage and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MMB in lab experiments include its high sensitivity and specificity for detecting aldehydes and ROS. It is also easy to use and does not require specialized equipment. However, MMB has a limited range of detection and may not be suitable for detecting low levels of aldehydes or ROS. It also requires a relatively large sample size for detection.
Direcciones Futuras
Future research on MMB could focus on developing more sensitive and specific probes for detecting aldehydes and ROS in biological systems. This could involve modifying the chemical structure of MMB to improve its detection capabilities. Another area of research could be the development of MMB-based probes for detecting other reactive species in cells and tissues. Additionally, MMB could be used in combination with other probes or imaging techniques to provide a more comprehensive understanding of cellular functions.
Métodos De Síntesis
MMB can be synthesized through a reaction between 3-methyl-4-nitrobenzaldehyde and methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
MMB is used in scientific research as a fluorescent probe to detect the presence of aldehydes in biological systems. It has been used to detect the presence of formaldehyde, acetaldehyde, and other aldehydes in various biological samples such as blood, urine, and tissues. MMB is also used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells and tissues.
Propiedades
Número CAS |
1197-42-8 |
|---|---|
Nombre del producto |
3-Methyl-4-(methylamino)benzaldehyde |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
3-methyl-4-(methylamino)benzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7-5-8(6-11)3-4-9(7)10-2/h3-6,10H,1-2H3 |
Clave InChI |
UECXDZSFDGWNTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C=O)NC |
SMILES canónico |
CC1=C(C=CC(=C1)C=O)NC |
Sinónimos |
4-Methylamino-3-methylbenzaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



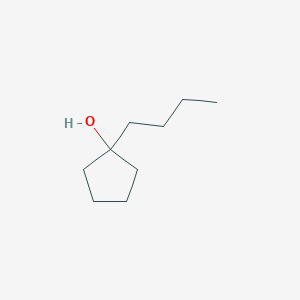
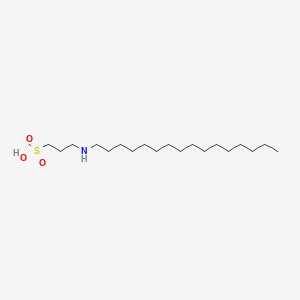
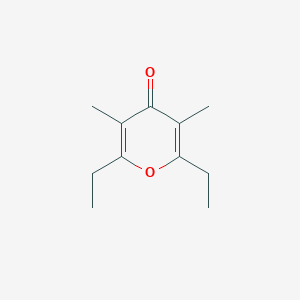
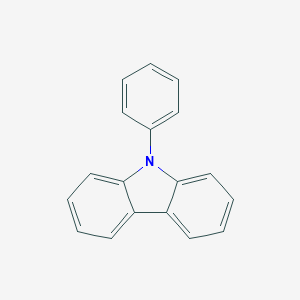
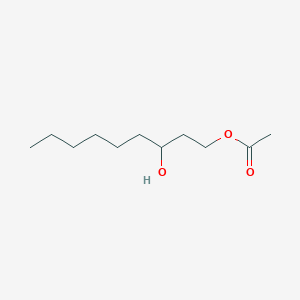
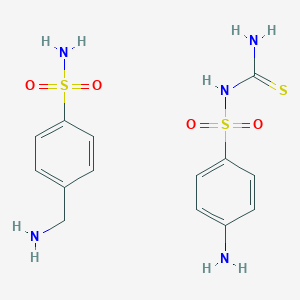
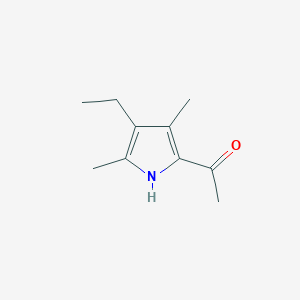
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
